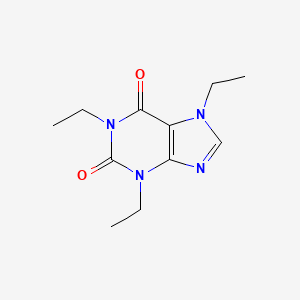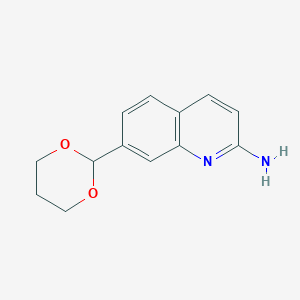
tert-Butyl 2-chloro-6-fluorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-chloro-6-fluorobenzoate: is an organic compound with the molecular formula C11H12ClFO2 and a molecular weight of 230.66 g/mol . It is a benzoate ester, where the benzoic acid moiety is substituted with a tert-butyl group, a chlorine atom at the 2-position, and a fluorine atom at the 6-position. This compound is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Butyl 2-chloro-6-fluorobenzoate can be synthesized through esterification reactions. One common method involves the reaction of 2-chloro-6-fluorobenzoic acid with tert-butyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction typically occurs under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can lead to large-scale production of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-chloro-6-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous solutions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products:
Nucleophilic Substitution: Substituted benzoates with various functional groups.
Hydrolysis: 2-chloro-6-fluorobenzoic acid and tert-butyl alcohol.
Reduction: 2-chloro-6-fluorobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-chloro-6-fluorobenzoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic agents may involve this compound as a starting material or intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 2-chloro-6-fluorobenzoate depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, undergoing transformations through nucleophilic substitution, hydrolysis, or reduction. The molecular targets and pathways involved are determined by the nature of the reaction and the reagents used .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-chloro-4-fluorobenzoate
- tert-Butyl 2-chloro-5-fluorobenzoate
- tert-Butyl 4-chloro-2-fluorobenzoate
Comparison: While these compounds share similar structures, the position of the chlorine and fluorine atoms on the benzene ring can significantly influence their reactivity and applications. tert-Butyl 2-chloro-6-fluorobenzoate is unique due to its specific substitution pattern, which can affect its chemical behavior and suitability for certain reactions .
Eigenschaften
CAS-Nummer |
1410564-70-3 |
|---|---|
Molekularformel |
C11H12ClFO2 |
Molekulargewicht |
230.66 g/mol |
IUPAC-Name |
tert-butyl 2-chloro-6-fluorobenzoate |
InChI |
InChI=1S/C11H12ClFO2/c1-11(2,3)15-10(14)9-7(12)5-4-6-8(9)13/h4-6H,1-3H3 |
InChI-Schlüssel |
VEYFRPPUGFCHPT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(Pyridin-3-yl)-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11875803.png)





![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)




